(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

Catalog No.
S1489633
CAS No.
117857-95-1
M.F
C6H9NO4
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1...

CAS Number

117857-95-1

Product Name

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

IUPAC Name

(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1

InChI Key

GZOVEPYOCJWRFC-UZBSEBFBSA-N

SMILES

C1C(C1C(=O)O)C(C(=O)O)N

Synonyms

(1R,2S)-2-((S)-amino(carboxy)methyl)cyclopropanecarboxylic acid

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by its unique three-dimensional structure, which features a cyclopropane ring with two carboxylic acid functional groups and an amino group. This compound is notable for its presence in various natural sources, including plants such as Aesculus parviflora and species of the Ephedra genus, which are known for their medicinal properties . The molecular formula of this compound is C₆H₉N O₄, with a molar mass of approximately 159.14 g/mol .

: Key reactions may include:
  • Cyclopropanation reactions to introduce the cyclopropane ring.
  • Amination and carboxylation steps to add the amino and carboxylic groups.
  • Enzymatic Synthesis: Enzymatic methods may also be explored for more selective synthesis routes, leveraging specific enzymes that catalyze reactions involving amino acids and carboxylic acids.
  • These methods highlight the versatility of synthetic strategies available for producing this compound.

    (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid exhibits notable biological activities, particularly as a potential therapeutic agent. Its structural similarity to amino acids suggests that it may interact with biological receptors and enzymes. Preliminary studies indicate that compounds with similar structures can influence metabolic pathways and exhibit anti-inflammatory properties . Further research is necessary to fully elucidate its pharmacological effects and mechanisms of action.

    (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid has potential applications in several fields:

    • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting metabolic disorders or inflammatory diseases.
    • Agriculture: Its natural occurrence in certain plants suggests possible use as a bioactive agent in agricultural formulations.
    • Biochemistry: As a structural analog of amino acids, it may be useful in studies related to protein synthesis and enzyme activity.

    Interaction studies involving (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid focus on its binding affinity to various biological targets. These studies typically utilize techniques such as:

    • Molecular Docking: To predict how the compound interacts with specific proteins or receptors.
    • Binding Assays: To quantify the strength of interactions with target biomolecules.

    Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

    (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

    CompoundStructureUnique Features
    (1R,2S)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acidSimilar cyclopropane structureDifferent stereochemistry affects biological activity .
    (1S,2S)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acidSimilar cyclopropane structureAltered stereochemistry may result in different interaction profiles .
    3-Aminocyclopropanecarboxylic acidCyclopropane ring with an amino groupLacks the additional carboxyl group found in (1S,2R) derivative; potentially different biological effects .

    The unique stereochemistry of (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid likely contributes to its distinct biological properties compared to these similar compounds.

    XLogP3

    -3.4

    Wikipedia

    L-CCG-IV

    Dates

    Modify: 2023-08-15

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